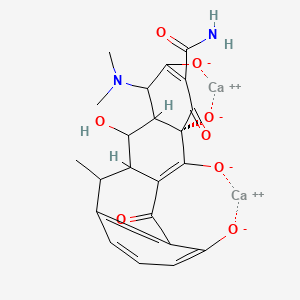
dicalcium;(10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of doxycycline calcium involves the reaction of doxycycline with calcium ions. The process typically includes the following steps:
Dissolution: Doxycycline is dissolved in a suitable solvent, such as water or ethanol.
Addition of Calcium Ions: Calcium chloride or another calcium salt is added to the solution.
Precipitation: The mixture is stirred, and the doxycycline calcium precipitates out of the solution.
Filtration and Drying: The precipitate is filtered and dried to obtain the final product.
Industrial Production Methods
Industrial production of doxycycline calcium follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, precipitation, and filtration. Quality control measures ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Doxycycline calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the tetracycline ring, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various doxycycline analogs .
Wissenschaftliche Forschungsanwendungen
Doxycycline calcium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibiotic synthesis and modification.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Employed in the treatment of bacterial infections and as an anti-cancer agent.
Industry: Utilized in the development of new antibiotics and MMP inhibitors.
Wirkmechanismus
Doxycycline calcium exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth .
In cancer research, doxycycline calcium inhibits MMPs, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting MMPs, doxycycline calcium can reduce tumor invasion and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with similar antibacterial properties.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.
Oxytetracycline: Similar to doxycycline but with different pharmacokinetic properties.
Uniqueness
Doxycycline calcium is unique due to its dual role as an antibiotic and MMP inhibitor. Its enhanced stability and bioavailability compared to other tetracyclines make it a preferred choice in both clinical and research settings .
Eigenschaften
Molekularformel |
C22H20Ca2N2O8 |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
dicalcium;(10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate |
InChI |
InChI=1S/C22H23N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25,27-29H,1-3H3,(H2,23,31);;/q-1;2*+2/p-3/t7?,10?,14?,15?,17?,22-;;/m0../s1 |
InChI-Schlüssel |
URCORIIAEVPLGB-GTZIVVOKSA-K |
Isomerische SMILES |
CC1C2C(C3C(C(=C(C(=O)[C@]3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
Kanonische SMILES |
CC1C2C(C3C(C(=C(C(=O)C3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B14793545.png)
![D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]](/img/structure/B14793546.png)
![[4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinyl](3-methyl-1H-1,2,4-triazol-5-yl)methanone](/img/structure/B14793548.png)
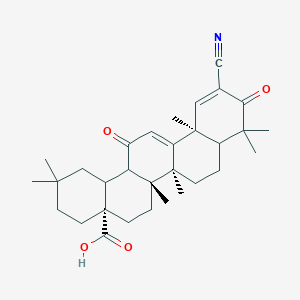
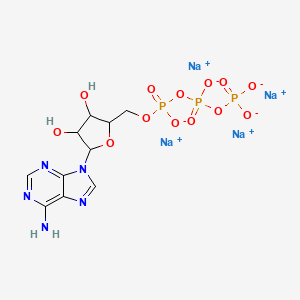
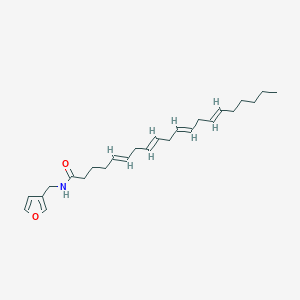
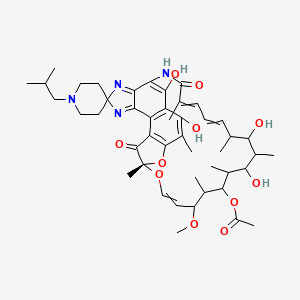
![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)
![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
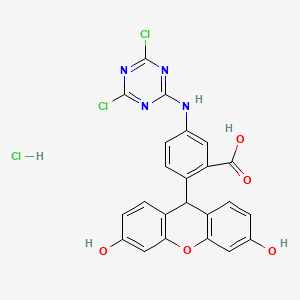
![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)
![2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B14793603.png)
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid](/img/structure/B14793606.png)
